Cas no 2640836-34-4 (4-[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidine-3-carbonyl]thiomorpholine)
![4-[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidine-3-carbonyl]thiomorpholine structure](https://ja.kuujia.com/scimg/cas/2640836-34-4x500.png)
4-[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidine-3-carbonyl]thiomorpholine 化学的及び物理的性質
名前と識別子
-
- [1-(3-Methyl-1,2,4-thiadiazol-5-yl)-3-piperidinyl]-4-thiomorpholinylmethanone
- F6753-3338
- 4-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine-3-carbonyl]thiomorpholine
- 2640836-34-4
- AKOS040724563
- 4-[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidine-3-carbonyl]thiomorpholine
-
- インチ: 1S/C13H20N4OS2/c1-10-14-13(20-15-10)17-4-2-3-11(9-17)12(18)16-5-7-19-8-6-16/h11H,2-9H2,1H3
- InChIKey: HZOBXYKEAVYHMB-UHFFFAOYSA-N
- ほほえんだ: S1CCN(CC1)C(C1CN(C2=NC(C)=NS2)CCC1)=O
計算された属性
- せいみつぶんしりょう: 312.10785362g/mol
- どういたいしつりょう: 312.10785362g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 20
- 回転可能化学結合数: 2
- 複雑さ: 351
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 103Ų
- 疎水性パラメータ計算基準値(XlogP): 2
じっけんとくせい
- 密度みつど: 1.311±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 533.7±60.0 °C(Predicted)
- 酸性度係数(pKa): 6.30±0.32(Predicted)
4-[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidine-3-carbonyl]thiomorpholine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6753-3338-2μmol |
4-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine-3-carbonyl]thiomorpholine |
2640836-34-4 | 2μmol |
$85.5 | 2023-09-07 | ||
Life Chemicals | F6753-3338-50mg |
4-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine-3-carbonyl]thiomorpholine |
2640836-34-4 | 50mg |
$240.0 | 2023-09-07 | ||
Life Chemicals | F6753-3338-3mg |
4-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine-3-carbonyl]thiomorpholine |
2640836-34-4 | 3mg |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6753-3338-15mg |
4-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine-3-carbonyl]thiomorpholine |
2640836-34-4 | 15mg |
$133.5 | 2023-09-07 | ||
Life Chemicals | F6753-3338-25mg |
4-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine-3-carbonyl]thiomorpholine |
2640836-34-4 | 25mg |
$163.5 | 2023-09-07 | ||
Life Chemicals | F6753-3338-5mg |
4-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine-3-carbonyl]thiomorpholine |
2640836-34-4 | 5mg |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6753-3338-1mg |
4-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine-3-carbonyl]thiomorpholine |
2640836-34-4 | 1mg |
$81.0 | 2023-09-07 | ||
Life Chemicals | F6753-3338-2mg |
4-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine-3-carbonyl]thiomorpholine |
2640836-34-4 | 2mg |
$88.5 | 2023-09-07 | ||
Life Chemicals | F6753-3338-75mg |
4-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine-3-carbonyl]thiomorpholine |
2640836-34-4 | 75mg |
$312.0 | 2023-09-07 | ||
Life Chemicals | F6753-3338-40mg |
4-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine-3-carbonyl]thiomorpholine |
2640836-34-4 | 40mg |
$210.0 | 2023-09-07 |
4-[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidine-3-carbonyl]thiomorpholine 関連文献
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
-
Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
-
Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019
-
Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
-
Valentina Guerra,Chaoying Wan,Volkan Degirmenci,Jeremy Sloan,Dimitris Presvytis,Tony McNally Nanoscale, 2018,10, 19469-19477
-
Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
-
Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
4-[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidine-3-carbonyl]thiomorpholineに関する追加情報
4-[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidine-3-carbonyl]thiomorpholine
The compound 4-[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidine-3-carbonyl]thiomorpholine (CAS No. 2640836-34-4) is a complex organic molecule with a unique structure that combines elements of heterocyclic chemistry. This compound has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals and materials science. The molecule consists of a thiadiazole ring fused with a piperidine moiety and a thiomorpholine group, creating a versatile platform for further chemical modifications.
Recent studies have highlighted the importance of thiadiazole derivatives in drug discovery. These heterocycles are known for their ability to modulate various biological targets, including enzymes and receptors. The presence of the thiadiazole ring in this compound contributes to its stability and bioavailability, making it a promising candidate for therapeutic applications. Researchers have explored the use of this compound in anti-inflammatory and antitumor studies, with encouraging results reported in preclinical models.
The piperidine moiety within the molecule plays a crucial role in enhancing the compound's pharmacokinetic properties. Piperidine derivatives are widely used in medicinal chemistry due to their ability to improve drug absorption and distribution. In this case, the piperidine ring is further substituted with a carbonyl group, which adds flexibility to the molecule and allows for interactions with biological targets. This substitution also increases the compound's solubility in both aqueous and organic solvents, making it easier to handle during synthesis and formulation.
The thiomorpholine group is another key feature of this compound. Thiomorpholines are known for their sulfur-containing rings, which provide unique electronic properties and enhance the molecule's reactivity. This group has been shown to exhibit antioxidant activity in vitro, suggesting potential applications in protecting cells from oxidative stress-related damage. Recent research has also explored the use of thiomorpholine derivatives in neuroprotective therapies, with some studies indicating their ability to mitigate neuronal damage caused by reactive oxygen species.
From a synthetic perspective, the preparation of 4-[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidine-3-carbonyl]thiomorpholine involves a multi-step process that combines principles from organic synthesis and heterocyclic chemistry. The synthesis typically begins with the preparation of the thiadiazole ring using condensation reactions between thioamides and aldehydes or ketones. This is followed by the formation of the piperidine ring through intramolecular cyclization or by using pre-synthesized piperidine derivatives.
One of the most exciting developments in recent years has been the exploration of this compound's potential as a building block for more complex molecules. By modifying the substituents on the thiadiazole ring or altering the piperidine moiety, chemists can create derivatives with tailored properties for specific applications. For example, introducing electron-withdrawing groups on the thiadiazole ring can increase its reactivity toward nucleophilic attack, while adding bulky groups can enhance selectivity in enzymatic assays.
In terms of applications, 4-[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidine-3-carbonyl]thiomorpholine has shown promise as a lead compound for developing new drugs targeting chronic inflammatory diseases. Its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 makes it a valuable tool for researchers working on anti-inflammatory therapies. Additionally, its antioxidant properties suggest potential uses in cosmetics and nutraceuticals aimed at combating oxidative stress.
Another area where this compound has gained traction is in materials science. The sulfur atoms present in both the thiadiazole and thiomorpholine groups contribute to strong intermolecular interactions, making this compound suitable for use as a building block in polymer synthesis. Researchers have explored its use as a monomer for producing high-performance polymers with improved thermal stability and mechanical strength.
Looking ahead, there is significant interest in further exploring the biological activity of CAS No. 2640836-34-4 across different disease models. Ongoing studies are investigating its potential as an anticancer agent by targeting specific signaling pathways involved in tumor growth and metastasis. Early results indicate that this compound may selectively inhibit key oncogenic pathways while sparing healthy cells, offering a promising avenue for cancer therapy.
In conclusion, 4-[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidine-3-carbonyl]thiomorpholine (CAS No. 2640836-34
2640836-34-4 (4-[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidine-3-carbonyl]thiomorpholine) 関連製品
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